Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Pattern Determines Synthetic and Pharmacological Trajectory
The target compound (3-bromo substitution) and its 4-bromo regioisomer (CAS 1098360-87-2) share identical molecular formula (C10H11BrN2O), molecular weight (255.11 g/mol), and computed descriptors (LogP ≈ 1.4-1.47, TPSA ≈ 55.1 Ų) [1]. However, the positional difference of the bromine atom—meta versus para—fundamentally alters electronic distribution, dipole moment, and steric environment [1]. This divergence affects reactivity in Pd-catalyzed cross-coupling reactions (where the para position is generally more accessible), hydrogen-bonding patterns with biological targets, and crystallization behavior. No direct head-to-head biological comparison data are available for these two hydrazides; however, in analogous cyclopropane systems, meta- versus para-substitution has been shown to produce differential activity profiles [2]. Researchers conducting structure-activity relationship studies or synthesizing positional scan libraries must procure the specific regioisomer; the two are not interchangeable.
| Evidence Dimension | Regioisomeric substitution pattern (meta vs. para bromophenyl) |
|---|---|
| Target Compound Data | 3-Bromo substitution; SMILES: C1CC1(C2=CC(=CC=C2)Br)C(=O)NN; InChIKey: WEXUTMQOXTWMEQ-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-Bromo substitution (CAS 1098360-87-2); SMILES: C1CC1(C2=CC=C(C=C2)Br)C(=O)NN; InChIKey: JNCDEECWYKWYAS-UHFFFAOYSA-N |
| Quantified Difference | Positional isomer; identical molecular weight (255.11 g/mol) and computed physicochemical descriptors but distinct 3D electrostatic and steric profiles |
| Conditions | Structural analysis based on canonical SMILES and InChIKey comparison; computational descriptors from vendor data sheets |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for maintaining SAR consistency and ensuring reproducible synthetic outcomes in lead optimization programs.
- [1] PubChem. (2025). Compound Summary: 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide (CID 75537243) and 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CID 53419815). National Center for Biotechnology Information. View Source
- [2] Swamy, P. V., et al. (2016). Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents. Journal of Chemical Sciences, 128(6), 929–939. View Source
